
(2,6-Diethoxypyridin-3-yl)boronic acid
概要
説明
“(2,6-Diethoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which makes them useful in various sensing applications . They are also used in the synthesis of small chemical receptors .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the reaction of Grignard reagents with diboronyl esters of dialkoxyboranes . A catalyst, such as iridium or rhodium, is needed to produce the desired product .
Molecular Structure Analysis
The molecular formula of “(2,6-Diethoxypyridin-3-yl)boronic acid” is C9H14BNO4 . The molecular weight is 211.02 .
Chemical Reactions Analysis
Boronic acids, including “(2,6-Diethoxypyridin-3-yl)boronic acid”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
“(2,6-Diethoxypyridin-3-yl)boronic acid” is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .
科学的研究の応用
Synthesis of Benzopyranone Derivatives
“(2,6-Diethoxypyridin-3-yl)boronic acid” is used as a reactant in the preparation of benzopyranone derivatives, which are known to be positive GABAA receptor modulators . GABAA receptors are crucial in the functioning of the central nervous system, and modulators can have potential applications in treating neurological disorders.
Synthesis of Pyrazine Derivatives
This compound is also used in the preparation of pyrazine derivatives . These derivatives have been found to be orally active corticotropin-releasing factor-1 receptor antagonists. This suggests potential applications in the treatment of stress-related disorders.
Microwave-Enhanced Synthesis of Trisubstituted Pyridazines
“(2,6-Diethoxypyridin-3-yl)boronic acid” is used in microwave-enhanced synthesis of trisubstituted pyridazines . Pyridazines are a class of organic compounds with potential applications in medicinal chemistry due to their wide range of biological activities.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is used in the Suzuki-Miyaura cross-coupling reaction with aryl- or heteroaryl halides . This reaction is a powerful tool for forming carbon-carbon bonds, an essential process in organic synthesis.
Synthesis of 3-Arylpyridines
“(2,6-Diethoxypyridin-3-yl)boronic acid” is used in the synthesis of 3-arylpyridines via a palladium-P Phos catalyzed Suzuki cross-coupling . 3-Arylpyridines are important structures in medicinal chemistry and materials science.
作用機序
Target of Action
The primary target of (2,6-Diethoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2,6-Diethoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,6-Diethoxypyridin-3-yl)boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (2,6-Diethoxypyridin-3-yl)boronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It’s worth noting that the compound is used in mild and functional group tolerant reaction conditions, suggesting it may have favorable bioavailability properties in these contexts .
Result of Action
The result of the action of (2,6-Diethoxypyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This is a significant molecular effect, as the creation of new carbon–carbon bonds is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .
Action Environment
The action of (2,6-Diethoxypyridin-3-yl)boronic acid can be influenced by environmental factors. For instance, the yield of the cross-coupled product in the SM coupling reaction can be increased by slow-release and thus low concentration of boronic acid . This suggests that the reaction conditions, such as the concentration of the boronic acid and the rate of its addition to the reaction, can significantly influence the action, efficacy, and stability of (2,6-Diethoxypyridin-3-yl)boronic acid .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .
将来の方向性
特性
IUPAC Name |
(2,6-diethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELBRAIBMTDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701244 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Diethoxypyridin-3-yl)boronic acid | |
CAS RN |
1003043-46-6 | |
| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




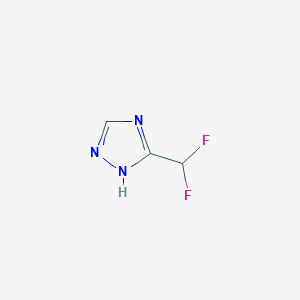
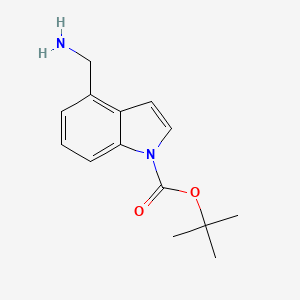
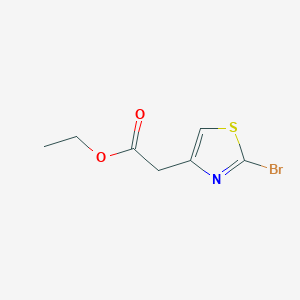
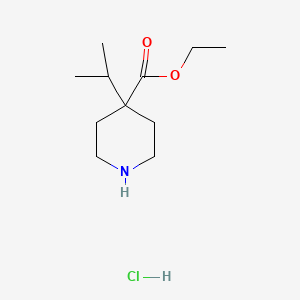
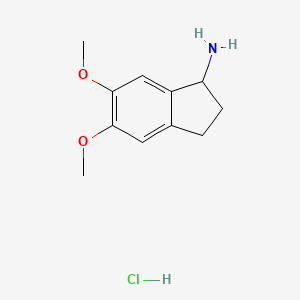
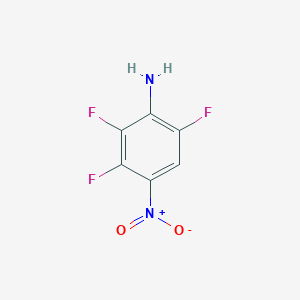
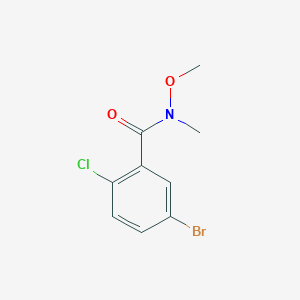
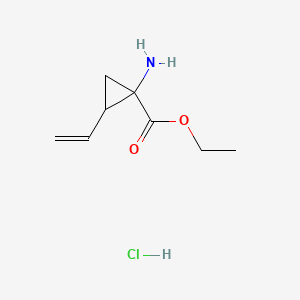

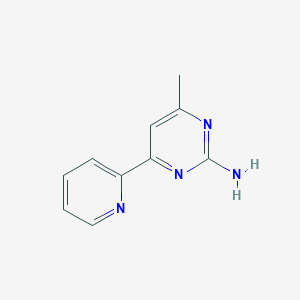

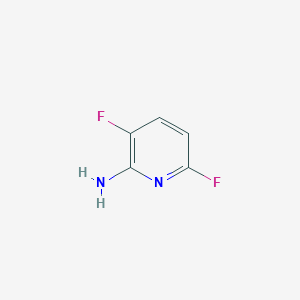
![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)